molecular formula C10H6ClNO3 B136427 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid CAS No. 143659-14-7

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Cat. No. B136427
M. Wt: 223.61 g/mol
InChI Key: WGPXKQGURSURNU-UHFFFAOYSA-N
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Description

The compound "5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The presence of the 4-chlorophenyl group suggests that the compound may exhibit interesting chemical and physical properties, potentially making it useful in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related oxazole derivatives has been explored in the literature. For instance, a series of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid were synthesized, including compounds with chlorophenyl groups similar to the one . These compounds were evaluated for their hypolipidemic activities, indicating that the synthesis of such compounds is often driven by the search for new therapeutic agents.

Molecular Structure Analysis

The molecular structure of compounds closely related to "5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid" has been determined using various spectroscopic techniques and crystallographic analysis . For example, a compound with a pyrazole and methoxypyridazine substituent on the oxazole ring was characterized, and its crystal structure was elucidated, showing that it crystallizes in the triclinic space group. Such detailed structural analysis is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving similar oxazole derivatives have been reported. For instance, alkylation and nitration reactions have been performed on triazole carboxylic acids, which are structurally related to oxazole carboxylic acids . These reactions can lead to a variety of products, depending on the reaction conditions and the substituents present on the oxazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be inferred from studies on similar compounds. For example, the crystal structure determination provides insights into the density and molecular packing of the compound . Additionally, quantum chemical methods such as Density Functional Theory (DFT) calculations can predict vibrational frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are all valuable for understanding the reactivity and stability of the compound .

Scientific Research Applications

Synthesis and Application in Macrolide Synthesis

Oxazoles, including compounds like 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid, can serve as activated carboxylic acids. They have been used in the synthesis of macrolides, such as recifeiolide and curvularin. This involves the formation of triamides through reaction with singlet oxygen, highlighting the utility of oxazoles in complex organic synthesis processes (Wasserman et al., 1981).

Role in the Preparation of Peptidomimetics

5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule structurally related to 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid, has been used in creating collections of peptidomimetics and biologically active compounds based on the triazole scaffold. The chemistry of these molecules is significant for overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).

Creation of Functional Derivatives and Chemical Transformations

Research has focused on the synthesis of functional derivatives of 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid and similar compounds. These derivatives are used for further chemical transformations, such as introducing highly basic aliphatic amines into the oxazole structure (Prokopenko et al., 2010).

Involvement in the Synthesis of Antithrombotic Agents

Derivatives of 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid have been explored in the field of antithrombotic agents. The synthesis and characterization of such compounds, and their evaluation for antibacterial activity, indicate potential applications in medicinal chemistry (Babu et al., 2016).

Use in Conformationally Constrained Cysteine Synthesis

Compounds such as 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid have been used in the synthesis of conformationally constrained, masked cysteines. These synthesis processes involve creating oxazolones, which are then used to prepare amino acids with specific structural characteristics (Clerici et al., 1999).

properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPXKQGURSURNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374042
Record name 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid

CAS RN

143659-14-7
Record name 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
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